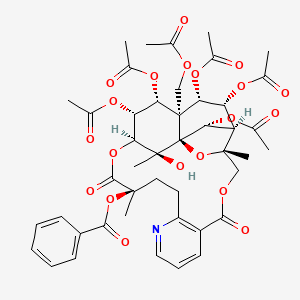

Wilfornine A

Description

Properties

IUPAC Name |

[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H51NO20/c1-22(47)57-21-44-36(62-26(5)51)32(59-23(2)48)31-34(61-25(4)50)45(44)43(9,56)35(33(60-24(3)49)37(44)63-27(6)52)64-40(55)41(7,65-38(53)28-14-11-10-12-15-28)18-17-30-29(16-13-19-46-30)39(54)58-20-42(31,8)66-45/h10-16,19,31-37,56H,17-18,20-21H2,1-9H3/t31-,32-,33+,34-,35+,36-,37+,41-,42+,43+,44-,45+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDNHPICMWQYIV-VTPOCOLISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C(CCC5=C(C=CC=N5)C(=O)OCC3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)[C@](CCC5=C(C=CC=N5)C(=O)OC[C@@]3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H51NO20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Wilfornine A in T-Cells: An Uncharted Territory in Immunopharmacology

For Immediate Release

[City, State] – [Date] – Despite significant interest in the immunomodulatory properties of compounds derived from the plant Tripterygium wilfordii, a comprehensive understanding of the specific mechanisms of action for many of its constituent alkaloids remains elusive. One such compound, Wilfornine A, has yet to be the subject of detailed investigation regarding its effects on T-lymphocytes, a critical component of the adaptive immune system. Extensive searches of the current scientific literature reveal a notable absence of data on this compound's direct impact on T-cell signaling pathways, proliferation, and cytokine production.

While other compounds from Tripterygium wilfordii, such as triptolide and celastrol, have been extensively studied for their potent immunosuppressive and anti-inflammatory effects, this compound remains a largely uncharacterized molecule in the context of T-cell biology. There is currently no publicly available research detailing its molecular targets within T-cells, nor its influence on key signaling cascades such as the calcineurin-NFAT, MAPK/Erk, or PKCθ-NF-κB pathways, which are crucial for T-cell activation and function.

Consequently, the creation of an in-depth technical guide or whitepaper on the core mechanism of action of this compound in T-cells is not feasible at this time. The foundational scientific knowledge, including quantitative data (e.g., IC50 values for T-cell proliferation or cytokine inhibition) and detailed experimental protocols, is not present in the accessible scientific domain.

This knowledge gap highlights a potential area for future research in the field of immunopharmacology. The structural similarity of this compound to other bioactive alkaloids from Tripterygium wilfordii suggests that it may possess immunomodulatory properties worthy of investigation. Future studies could focus on:

-

In vitro assays to assess the effect of isolated this compound on the proliferation of primary T-cells and T-cell lines.

-

Molecular studies to identify potential protein targets of this compound within T-cells.

-

Signaling pathway analysis to determine if this compound modulates key pathways involved in T-cell activation.

-

Cytokine profiling to measure the impact of this compound on the production of pro- and anti-inflammatory cytokines by T-cells.

The elucidation of this compound's mechanism of action could provide valuable insights into the therapeutic potential of Tripterygium wilfordii extracts and may lead to the development of novel immunomodulatory agents. However, until such research is conducted and published, the scientific community awaits a detailed understanding of this particular compound's role in T-cell function.

Researchers, scientists, and drug development professionals interested in the immunomodulatory potential of natural products are encouraged to consider this unexplored area of study. The development of a comprehensive data set on this compound's activity in T-cells would be a significant contribution to the field.

Wilfornine A: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine native to China, Japan, and Korea. For centuries, it has been a staple in traditional Chinese medicine for treating a variety of ailments, including fever, chills, and joint pain. Modern scientific investigation into its medicinal properties has led to the isolation of a diverse array of bioactive compounds, primarily diterpenoids, triterpenoids, and sesquiterpene pyridine alkaloids.

Among the numerous alkaloids identified from Tripterygium wilfordii, Wilfornine A has emerged as a compound of interest due to its potential immunomodulatory activities. This technical guide provides a comprehensive overview of the discovery, origin, chemical properties, and biological activity of this compound, with a focus on its mechanism of action. While there is some conflicting information in commercial listings regarding its plant origin, with a single source suggesting Schisandra sphenanthera, the name "this compound" and its classification as a sesquiterpene pyridine alkaloid strongly support its origin from Tripterygium wilfordii, the focus of this guide.

Chemical Properties of this compound

This compound is a complex sesquiterpene pyridine alkaloid. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C45H51NO20 |

| Molecular Weight | 925.89 g/mol |

| CAS Number | 345954-00-9 |

| Class | Sesquiterpenoid |

Experimental Protocols

Detailed experimental data for the isolation and characterization of this compound are not extensively published. However, based on established methodologies for the separation of sesquiterpene pyridine alkaloids from Tripterygium wilfordii, a general protocol can be outlined.

Isolation and Purification of this compound from Tripterygium wilfordii

-

Extraction:

-

The dried and powdered roots of Tripterygium wilfordii are extracted with 95% ethanol under reflux.

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned with chloroform to separate compounds based on polarity.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

The chloroform-soluble fraction is dissolved in ethyl acetate and partitioned with a 5% HCl aqueous solution to protonate the alkaloids, rendering them water-soluble.

-

The acidic aqueous layer containing the alkaloids is then basified with ammonium hydroxide to a pH of 9-10.

-

The basified solution is extracted again with chloroform to recover the free alkaloids. The resulting chloroform extract contains the total alkaloids.

-

-

Chromatographic Separation:

-

The total alkaloid fraction is subjected to column chromatography on a C18 reversed-phase silica gel column.

-

A gradient elution system of methanol-water or acetonitrile-water is used to separate the alkaloids into different fractions.

-

Fractions containing compounds with similar retention times are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to yield pure this compound.

-

Structure Elucidation

The chemical structure of this compound is determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Biological Activity and Signaling Pathway

This compound is reported to possess significant immunomodulatory properties. Its primary mechanism of action involves the suppression of the immune response through the inhibition of T-cell activation and proliferation.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The immunosuppressive effects of this compound are largely attributed to its ability to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including interleukin-2 (IL-2). IL-2 is a key cytokine for T-cell proliferation.

This compound is believed to inhibit this pathway, thereby preventing the production of IL-2 and suppressing T-cell proliferation. This makes it a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1]

Quantitative Data

| Parameter | Value | Method |

| Yield from T. wilfordii | Data not available | - |

| Purity | Data not available | HPLC |

| IC50 (NF-κB Inhibition) | Data not available | Luciferase Reporter Assay |

| IC50 (T-Cell Proliferation) | Data not available | MTT or CFSE Assay |

Visualizations

Experimental Workflow for Isolation and Purification

Caption: Isolation and purification workflow for this compound.

NF-κB Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a sesquiterpene pyridine alkaloid originating from Tripterygium wilfordii with promising immunosuppressive properties. Its ability to inhibit the NF-κB signaling pathway and subsequent T-cell proliferation highlights its potential as a lead compound for the development of novel therapeutics for autoimmune diseases. However, a significant gap exists in the scientific literature regarding detailed quantitative data on its biological activity and isolation yields. Further research is warranted to fully characterize the pharmacological profile of this compound and to validate its therapeutic potential through rigorous preclinical and clinical studies.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Wilfornine A's Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Wilforine, a complex sesquiterpenoid pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest within the scientific community for its potent biological activities. This technical guide delves into the core of Wilforine's therapeutic promise by meticulously examining its structure-activity relationships (SAR). By understanding how subtle modifications to its intricate chemical architecture influence its biological effects, researchers can pave the way for the design of novel, more potent, and selective therapeutic agents. This document provides a comprehensive overview of the quantitative SAR data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Anti-Inflammatory Activity: Targeting the NF-κB Pathway

A primary mechanism underlying the therapeutic effects of Wilforine and its analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a central role in regulating the inflammatory response. Its aberrant activation is implicated in a multitude of inflammatory diseases. The inhibitory effects of Wilforine and related sesquiterpene pyridine alkaloids on this pathway have been quantified, providing valuable insights into their SAR.

Quantitative Structure-Activity Relationship Data for NF-κB Inhibition

The following table summarizes the reported 50% inhibitory concentrations (IC50) of Wilforine and several naturally occurring analogs against the NF-κB pathway in lipopolysaccharide (LPS)-induced HEK293/NF-κB-Luc cells. This data allows for a direct comparison of the anti-inflammatory potency of these compounds.

| Compound | IC50 (µM)[1][2] |

| Tripfordine A | 0.74[2] |

| Wilfordatine L | 1.64[1] |

| Wilfordatine E | 8.75[2] |

| Wilfordinine | 9.05[1] |

| Wilforine | 15.66 [2] |

Note: Lower IC50 values indicate greater potency.

Experimental Protocol: NF-κB Luciferase Reporter Assay

The quantitative data presented above was generated using a HEK293 cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. The following is a detailed methodology for this key experiment:

Cell Culture and Treatment:

-

Cell Seeding: Human Embryonic Kidney (HEK) 293 cells, stably transfected with a pNF-κB-Luc reporter plasmid, are seeded into 96-well plates at a density of 5 x 10^4 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: The cells are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Wilforine and its analogs). A vehicle control (e.g., DMSO) is also included.

-

Stimulation: After a 1-hour pre-incubation with the test compounds, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NF-κB activation.

-

Incubation: The plates are then incubated for an additional 6-16 hours at 37°C and 5% CO2.

Luciferase Activity Measurement:

-

Cell Lysis: After the incubation period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is then added to each well to lyse the cells and release the luciferase enzyme.

-

Reagent Addition: The luciferase assay substrate is added to each well.

-

Luminescence Reading: The luminescence, which is directly proportional to the luciferase activity and thus NF-κB activation, is measured using a luminometer.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of NF-κB inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.

Visualizing the NF-κB Signaling Pathway and Wilforine's Point of Intervention

The following diagram, generated using the DOT language, illustrates the canonical NF-κB signaling cascade and the proposed point of inhibition by Wilforine and its analogs.

Caption: The NF-κB signaling pathway and the inhibitory action of Wilforine.

Insecticidal Activity: A Neurotoxic Mechanism

Beyond its anti-inflammatory properties, Wilforine has demonstrated significant insecticidal activity. The primary proposed mechanism of this action is the inhibition of the Na+/K+-ATPase enzyme, a critical component of nerve cell function in insects.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

The following protocol outlines a general method for assessing the inhibition of Na+/K+-ATPase activity, which can be adapted for insect nerve cord preparations.

Preparation of Enzyme Source:

-

Dissection: The ventral nerve cords are dissected from the target insect species (e.g., cockroaches, locusts).

-

Homogenization: The nerve cords are homogenized in a cold buffer solution (e.g., Tris-HCl buffer) to release the cellular components, including the Na+/K+-ATPase enzyme.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the microsomal fraction (rich in Na+/K+-ATPase) is collected.

Enzyme Activity Assay:

-

Reaction Mixture: A reaction mixture is prepared containing buffer, MgCl2, KCl, and NaCl.

-

Compound Incubation: The enzyme preparation is pre-incubated with various concentrations of Wilforine or other test compounds. A control with no inhibitor is also prepared.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped by the addition of a reagent that denatures the enzyme (e.g., trichloroacetic acid).

-

Phosphate Measurement: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured colorimetrically. The activity of Na+/K+-ATPase is determined as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the log concentration of the test compound.

Logical Workflow for SAR-Guided Drug Discovery

The process of leveraging SAR data for the development of new drug candidates is a systematic and iterative process. The following diagram illustrates this logical workflow.

Caption: A logical workflow for structure-activity relationship-guided drug discovery.

Conclusion and Future Directions

The structure-activity relationship studies of Wilforine and its analogs have provided a foundational understanding of the chemical features crucial for their anti-inflammatory and insecticidal activities. The quantitative data clearly indicates that modifications to the sesquiterpenoid core and the pyridine moiety can significantly impact potency. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further explore the therapeutic potential of this class of compounds.

Future research should focus on the synthesis of a broader and more diverse library of Wilforine analogs to build a more comprehensive SAR model. This will enable the development of quantitative structure-activity relationship (QSAR) models to predict the activity of novel compounds. Furthermore, a deeper investigation into the specific molecular interactions between Wilforine and its targets, such as the IKK complex and Na+/K+-ATPase, will be instrumental in the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of Wilforine's SAR holds immense promise for the discovery of new treatments for a range of inflammatory diseases and for the development of novel insecticides.

References

In-depth Pharmacological Profile of Wilfornine A: A Technical Guide

Notice: Due to the limited availability of specific pharmacological data for Wilfornine A in the public domain, this guide synthesizes general principles of related compounds and provides a framework for potential research avenues. The experimental protocols and signaling pathways described herein are illustrative and based on methodologies commonly employed for natural product characterization.

Introduction

This compound is a sesquiterpenoid alkaloid isolated from plants of the Tripterygium genus, notably Tripterygium wilfordii Hook F. Compounds from this genus have a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. This compound, as one of the many alkaloids present, is of interest to researchers for its potential immunosuppressive and anti-inflammatory properties. This document aims to provide a technical overview of its anticipated pharmacological characteristics, drawing parallels from more extensively studied related compounds, and to outline the necessary experimental frameworks for its detailed investigation.

Anticipated Pharmacological Properties

Based on the activities of other compounds isolated from Tripterygium wilfordii, this compound is hypothesized to possess significant biological activities.

-

Immunosuppressive Effects: Many alkaloids and diterpenoids from this plant, such as triptolide, demonstrate potent immunosuppressive activity.[1] It is plausible that this compound interferes with immune cell proliferation, cytokine production, and signaling pathways crucial for immune activation. Immunosuppressive agents are critical in managing autoimmune disorders and preventing organ transplant rejection.[2][3][4]

-

Anti-Inflammatory Activity: The traditional use of Tripterygium extracts for inflammatory conditions suggests that its constituents, including this compound, likely target key inflammatory mediators. This could involve the inhibition of pro-inflammatory enzymes, cytokines, and transcription factors that orchestrate the inflammatory response.

Potential Mechanisms of Action

The precise molecular targets of this compound are not well-elucidated. However, based on related compounds, several signaling pathways are of high interest for investigation. A primary candidate is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of both inflammatory and immune responses.

Quantitative Pharmacological Data

A thorough literature search did not yield specific quantitative data (e.g., IC50, EC50 values) for this compound. To characterize this compound, a series of bioassays would be required. The following table outlines a proposed data structure for such an investigation.

| Assay Type | Cell Line / Model | Parameter | This compound Value | Positive Control |

| Cytotoxicity Assay (MTT) | Jurkat T-cells | IC50 (µM) | To be determined | Doxorubicin |

| T-cell Proliferation | Primary T-cells (PHA) | IC50 (µM) | To be determined | Cyclosporine A |

| NF-κB Reporter Assay | HEK293T-NF-κB-Luc | IC50 (µM) | To be determined | Parthenolide |

| IL-2 Production (ELISA) | Jurkat T-cells (PMA/I) | IC50 (µM) | To be determined | Dexamethasone |

| NO Production (Griess) | RAW 264.7 (LPS) | IC50 (µM) | To be determined | L-NAME |

Key Experimental Methodologies

Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of this compound. Below are standardized methodologies for key assays.

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes upon stimulation.

Protocol:

-

Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

-

Labeling: Resuspend cells in PBS at 1x10^6 cells/mL and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with fetal bovine serum.

-

Seeding: Plate the CFSE-labeled T-cells in a 96-well plate at 2x10^5 cells/well.

-

Treatment: Add serial dilutions of this compound (e.g., 0.01 to 100 µM). Include wells for unstimulated (negative control) and stimulated (positive control, e.g., with anti-CD3/CD28 beads) cells.

-

Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Analysis: Harvest cells and analyze CFSE fluorescence by flow cytometry. Proliferating cells will show successive halving of CFSE intensity.

This cell-based assay quantifies the activity of the NF-κB transcription factor.

Protocol:

-

Cell Culture: Culture HEK293T cells stably transfected with an NF-κB-driven luciferase reporter construct in DMEM with 10% FBS.

-

Seeding: Seed cells into a 96-well white, clear-bottom plate at a density of 5x10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 1 hour.

-

Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C.

-

Lysis and Measurement: Aspirate the medium, lyse the cells, and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

Conclusion and Future Directions

While this compound remains a relatively understudied alkaloid, its origin from Tripterygium wilfordii strongly suggests potential as a potent anti-inflammatory and immunosuppressive agent. The lack of published data underscores a significant opportunity for novel research. The experimental frameworks and hypothesized mechanisms of action presented in this guide provide a clear roadmap for future investigations. A systematic approach, beginning with broad activity screening followed by detailed mechanistic studies centered on pathways like NF-κB, will be crucial to unlocking the therapeutic potential of this compound for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the NF-κB Signaling Pathway and the Putative Role of Wilfornine A

Audience: Researchers, scientists, and drug development professionals.

Introduction to the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are crucial regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in a multitude of pathological conditions such as chronic inflammatory diseases, autoimmune disorders, and cancer.[3][4]

The NF-κB family in mammals consists of five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homodimers and heterodimers that bind to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes, thereby modulating their transcription. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins called Inhibitors of κB (IκBs).

Activation of the NF-κB pathway is primarily controlled by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[5] Two major signaling cascades lead to the activation of NF-κB: the canonical and the non-canonical pathways.

The Canonical NF-κB Pathway

The canonical pathway is the most common route for NF-κB activation and is typically triggered by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as by pathogen-associated molecular patterns (PAMPs).[5] This pathway is essential for the innate immune response and inflammation.

Upon stimulation, the IKK complex is activated, leading to the phosphorylation of IκBα by IKKβ. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the associated NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate into the nucleus and initiate the transcription of target genes. These target genes include those encoding pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.

Figure 1. The Canonical NF-κB Signaling Pathway.

The Non-Canonical NF-κB Pathway

The non-canonical, or alternative, NF-κB pathway is activated by a more limited set of stimuli, primarily members of the TNF receptor superfamily such as BAFF-R and CD40.[6] This pathway is crucial for the development of lymphoid organs and the adaptive immune response.

Activation of the non-canonical pathway is dependent on the NF-κB-inducing kinase (NIK). In unstimulated cells, NIK is continuously targeted for degradation. Upon receptor ligation, NIK accumulates and activates IKKα homodimers. Activated IKKα then phosphorylates the C-terminus of the NF-κB2 precursor protein, p100. This phosphorylation event leads to the ubiquitination and proteasomal processing of p100 into the mature p52 subunit. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of genes involved in lymphocyte development and function.

Figure 2. The Non-Canonical NF-κB Signaling Pathway.

Wilfornine A: A Potential Modulator of NF-κB Signaling

This compound is a macrocyclic spermine alkaloid isolated from the root bark of Tripterygium wilfordii, a vine used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[7][8][9] While direct studies on this compound are limited, research on other bioactive compounds from T. wilfordii, such as triptolide and celastrol, has demonstrated potent inhibitory effects on the NF-κB signaling pathway.[7][10] These compounds are known to target key components of the pathway, suggesting a similar mechanism of action for this compound.

Putative Mechanism of Action of this compound on NF-κB Signaling

Based on the activities of other T. wilfordii constituents, this compound is hypothesized to inhibit NF-κB signaling through one or more of the following mechanisms:

-

Inhibition of IKK Activity: Triptolide and celastrol have been shown to directly inhibit the kinase activity of the IKK complex.[7] By preventing the phosphorylation of IκBα, these compounds block its subsequent degradation, thereby sequestering NF-κB in the cytoplasm.

-

Inhibition of p65 Activity: Some compounds from T. wilfordii have been reported to inhibit the p65 subunit of NF-κB directly, preventing its binding to DNA or its transactivation potential.[7]

-

Downregulation of Pro-inflammatory Cytokines: By inhibiting NF-κB, compounds from T. wilfordii can suppress the expression of NF-κB target genes, including those for TNF-α, IL-1β, and IL-6, which are key mediators of inflammation.[9][11]

The following diagram illustrates the potential points of intervention for this compound within the canonical NF-κB pathway, based on the known actions of related compounds.

Figure 3. Putative Inhibition of NF-κB Pathway by this compound.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound's effect on the NF-κB pathway is currently available, the following table is a hypothetical representation of the types of data that would be generated from relevant experiments. This is based on data typically reported for other NF-κB inhibitors.

| Parameter | Assay Type | Cell Line | Stimulant | IC50 / Effect | Reference |

| NF-κB Reporter Activity | Luciferase Reporter Assay | HEK293T | TNF-α (10 ng/mL) | IC50: [Hypothetical Value] µM | [Hypothetical Study] |

| IκBα Phosphorylation | Western Blot | Jurkat | PMA (50 ng/mL) | [Hypothetical %] inhibition at [X] µM | [Hypothetical Study] |

| p65 Nuclear Translocation | Immunofluorescence | HeLa | IL-1β (10 ng/mL) | [Hypothetical %] reduction at [Y] µM | [Hypothetical Study] |

| IL-6 Gene Expression | qRT-PCR | THP-1 | LPS (100 ng/mL) | [Hypothetical Fold Change] | [Hypothetical Study] |

| TNF-α Protein Secretion | ELISA | RAW 264.7 | LPS (100 ng/mL) | IC50: [Hypothetical Value] µM | [Hypothetical Study] |

Detailed Methodologies for Key Experiments

The following are detailed, generalized protocols for key experiments used to investigate the effects of a compound on the NF-κB signaling pathway. These would be the standard methods employed to generate the type of data presented in the hypothetical table above.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Co-transfect cells with a firefly luciferase reporter plasmid containing multiple κB binding sites and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize firefly luciferase activity to Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Figure 4. Workflow for NF-κB Luciferase Reporter Assay.

Western Blot for IκBα Phosphorylation and Degradation

This technique is used to detect changes in the levels of total and phosphorylated IκBα.

Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., Jurkat or HeLa) and grow to 70-80% confluency.

-

Pre-treat cells with this compound for 1-2 hours.

-

Stimulate with an NF-κB activator (e.g., 50 ng/mL PMA) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells (e.g., HeLa) on glass coverslips in a 24-well plate.

-

Pre-treat with this compound for 1-2 hours.

-

Stimulate with an NF-κB activator (e.g., 10 ng/mL IL-1β) for 30-60 minutes.

-

-

Immunostaining:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100 in PBS.

-

Block with 1% BSA in PBS.

-

Incubate with a primary antibody against p65.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount coverslips on glass slides.

-

Visualize cells using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of translocation.

-

Conclusion and Future Directions

The NF-κB signaling pathway remains a critical target for the development of novel anti-inflammatory and anti-cancer therapeutics. While direct evidence is currently lacking, the known bioactivities of related compounds from Tripterygium wilfordii strongly suggest that this compound is a potent inhibitor of this pathway.[7][8] Future research should focus on elucidating the precise molecular target(s) of this compound within the NF-κB cascade and quantifying its inhibitory effects using the standardized experimental protocols outlined in this guide. Such studies will be instrumental in validating the therapeutic potential of this compound for the treatment of NF-κB-driven diseases.

References

- 1. Regulation of IKKβ by miR-199a affects NF-κB activity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunosuppression through constitutively activated NF-κB signalling in human ovarian cancer and its reversal by an NF-κB inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Ligation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Tripterygium wilfordii Hook F on treating rheumatoid arthritis explored by network pharmacology analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tripterygium wilfordii Glycosides Upregulate the New Anti-Inflammatory Cytokine IL-37 through ERK1/2 and p38 MAPK Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Novel Compounds: A Technical Guide for Researchers

Disclaimer: As of the latest available data, specific in vitro studies for a compound explicitly named "Wilfornine A" are not present in the public domain scientific literature. The following guide is a comprehensive framework designed for researchers, scientists, and drug development professionals, outlining the standard preliminary in vitro investigations for a novel compound with therapeutic potential, using hypothetical data for a compound that could be designated "this compound." This document leverages established methodologies and findings from research on compounds isolated from plants of the Geranium genus, such as Geranium wilfordii, which is known for its use in traditional medicine and contains various bioactive polyphenols.[1][2][3][4][5]

Introduction

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Compounds derived from medicinal plants, such as those from the Geranium genus, have shown promising anti-inflammatory, antiviral, and anti-cancer properties in preclinical studies.[1][2][3][4][5] This guide details a systematic approach to the initial in vitro evaluation of a purified compound, herein referred to as this compound, focusing on its cytotoxic, anti-inflammatory, and apoptotic activities. The objective is to establish a foundational dataset to inform further preclinical development.

Data Presentation: Summary of Quantitative In Vitro Data

Clear and concise data presentation is crucial for the interpretation and comparison of experimental results. The following tables summarize hypothetical quantitative data for this compound.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages and A549 Lung Carcinoma Cells

| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |

| RAW 264.7 | 24 | > 100 |

| 48 | 85.2 ± 5.4 | |

| A549 | 24 | 62.5 ± 4.1 |

| 48 | 41.3 ± 3.8 |

IC₅₀ (half-maximal inhibitory concentration) values were determined using the MTT assay.

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Cells

| Parameter | This compound Concentration (µM) | Inhibition (%) |

| Nitric Oxide (NO) Production | 1 | 15.6 ± 2.1 |

| 5 | 48.2 ± 3.5 | |

| 10 | 75.9 ± 4.9 | |

| Prostaglandin E₂ (PGE₂) Production | 1 | 12.1 ± 1.8 |

| 5 | 42.7 ± 3.1 | |

| 10 | 68.4 ± 4.2 | |

| TNF-α Secretion | 1 | 20.3 ± 2.5 |

| 5 | 55.1 ± 4.0 | |

| 10 | 82.6 ± 5.3 | |

| IL-6 Secretion | 1 | 18.9 ± 2.2 |

| 5 | 51.8 ± 3.8 | |

| 10 | 79.3 ± 4.7 |

Cells were pre-treated with this compound for 1 hour before stimulation with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

Table 3: Pro-Apoptotic Effects of this compound on A549 Lung Carcinoma Cells

| Parameter | This compound Concentration (µM) | Fold Increase vs. Control |

| Caspase-3/7 Activity | 5 | 1.8 ± 0.2 |

| 10 | 3.5 ± 0.4 | |

| 20 | 6.2 ± 0.7 | |

| Caspase-8 Activity | 5 | 1.2 ± 0.1 |

| 10 | 2.1 ± 0.3 | |

| 20 | 3.8 ± 0.5 | |

| Caspase-9 Activity | 5 | 1.9 ± 0.2 |

| 10 | 4.1 ± 0.5 | |

| 20 | 7.5 ± 0.9 |

Cells were treated with this compound for 24 hours. Caspase activities were measured using specific luminogenic substrates.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings.

Cell Culture

RAW 264.7 murine macrophage and A549 human lung adenocarcinoma cell lines would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[7][9]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[6][9]

Measurement of Inflammatory Mediators

-

Cell Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Nitric Oxide (NO) Assay (Griess Test): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

Cytokine and PGE₂ Measurement (ELISA): The concentrations of TNF-α, IL-6, and PGE₂ in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of key proteins in signaling pathways.[10][11][12][13]

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[11][12]

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.[11]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[11]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11] Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.[11]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

Caspase activity is a hallmark of apoptosis.[14][15][16][17]

-

Cell Treatment: Seed A549 cells in a white-walled 96-well plate and treat with this compound for the desired time.

-

Assay Reagent Addition: Add a luminogenic caspase substrate (e.g., a substrate containing the DEVD sequence for caspase-3/7) to each well according to the manufacturer's protocol.

-

Signal Measurement: Incubate the plate at room temperature for 1 hour and measure the luminescence using a microplate reader. The signal intensity is proportional to the caspase activity.

Visualization of Signaling Pathways and Workflows

Graphical representations of biological pathways and experimental designs can greatly aid in understanding the mechanisms of action and experimental approaches.

Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Caption: General experimental workflow for in vitro evaluation of this compound.

References

- 1. Antiviral Effect of Polyphenolic Substances in Geranium wilfordii Maxim against HSV-2 Infection Using in vitro and in silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Effect of Polyphenolic Substances in Geranium wilfordii Maxim against HSV-2 Infection Using in vitro and in silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]

- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. bmglabtech.com [bmglabtech.com]

Exploratory Research on Tripterygium Wilfordii and its Bioactive Compounds for Systemic Lupus Erythematosus: An In-depth Technical Guide

Disclaimer: Initial exploratory research for "Wilfornine A" in the context of Systemic Lupus Erythematosus (SLE) did not yield specific preclinical or clinical data. This compound is one of the many alkaloids present in the medicinal plant Tripterygium wilfordii (Thunder God Vine). Due to the limited availability of research on this specific compound, this technical guide has been broadened to focus on the whole extract of Tripterygium wilfordii and its major bioactive components, namely triptolide and celastrol, for which a more substantial body of scientific literature exists. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Tripterygium wilfordii in Autoimmune Diseases

Tripterygium wilfordii Hook F (TwHF) is a traditional Chinese medicinal plant that has been utilized for centuries to treat a range of inflammatory and autoimmune conditions.[1] Its extracts contain a variety of bioactive compounds, including diterpenoids, triterpenoids, and alkaloids, which are believed to contribute to its therapeutic effects.[2] Notably, TwHF preparations have demonstrated significant anti-inflammatory, immunosuppressive, and immunomodulatory properties, making them a subject of interest for the treatment of systemic lupus erythematosus (SLE), a chronic autoimmune disease characterized by systemic inflammation and multi-organ damage.[1][3]

The primary active constituents of Tripterygium wilfordii that have been most extensively studied for their therapeutic potential are triptolide and celastrol.[4] These compounds have been shown to modulate the activity of immune cells and interfere with key signaling pathways implicated in the pathogenesis of SLE.[2][5]

Bioactive Compounds and Their Mechanisms of Action

The therapeutic effects of Tripterygium wilfordii in SLE are attributed to its complex mixture of bioactive compounds that act on multiple targets within the immune system.[6] The most well-characterized of these are triptolide and celastrol.

Triptolide: A diterpenoid triepoxide, triptolide is recognized as one of the most potent immunosuppressive components of Tripterygium wilfordii.[5] Its mechanisms of action include:

-

Inhibition of NF-κB Signaling: Triptolide has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[2][4] By blocking NF-κB, triptolide can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]

-

Modulation of T-cell Function: Triptolide can suppress the activation and proliferation of T-lymphocytes and inhibit the production of IL-2, a key cytokine for T-cell growth and differentiation.[5]

-

Induction of Apoptosis: Triptolide can induce apoptosis (programmed cell death) in activated immune cells, which may help to eliminate the autoreactive cells that drive the autoimmune response in SLE.

Celastrol: A pentacyclic triterpenoid, celastrol also exhibits potent anti-inflammatory and immunomodulatory effects.[4] Its known mechanisms include:

-

Inhibition of the PI3K/Akt Pathway: Celastrol has been found to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival, proliferation, and differentiation.[5] Dysregulation of this pathway is implicated in the pathogenesis of SLE.

-

Antioxidant Properties: Celastrol possesses antioxidant activity, which can help to mitigate the oxidative stress that contributes to tissue damage in SLE.

-

Modulation of Cytokine Production: Similar to triptolide, celastrol can modulate the production of various cytokines involved in the inflammatory cascade.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the bioactive compounds of Tripterygium wilfordii.

Preclinical and Clinical Evidence

Preclinical Studies in Murine Models of Lupus

The MRL/lpr mouse is a widely used animal model that spontaneously develops an autoimmune disease with features resembling human SLE. Several studies have investigated the effects of triptolide and celastrol in these mice.

Experimental Protocols:

A common experimental design involves the oral administration of the test compound to MRL/lpr mice over a period of several weeks.[1][3]

-

Animal Model: Female MRL/lpr mice, typically 8 weeks of age, are used as the experimental group, with MRL/MPJ mice often serving as controls.[1][3]

-

Treatment Groups: Mice are randomly assigned to a model group (receiving vehicle), a low-dose treatment group, and a high-dose treatment group.[3]

-

Dosage and Administration:

-

Outcome Measures:

-

Serological Analysis: Serum levels of anti-dsDNA antibodies, immunoglobulins (IgG, IgM, IgA), and complement components (C3, C4) are measured by ELISA.[2][3]

-

Renal Function: Proteinuria is assessed, and kidney tissues are examined histologically for signs of nephritis.[1][3]

-

Spleen and Lymph Node Evaluation: Changes in the weight and cellular composition of the spleen and lymph nodes are analyzed.[1]

-

Cytokine Profiling: Serum levels of key cytokines like IFN-γ, TNF-α, and IL-6 are quantified.[1]

-

Flow Cytometry: Analysis of immune cell populations, such as B cells and T-cell subsets, in the spleen.[2]

-

Quantitative Data from Preclinical Studies:

| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |

| Triptolide | MRL/lpr mice | 30 µg/mL & 60 µg/mL (oral gavage) | 8 weeks | - Significantly decreased serum anti-dsDNA and IgG levels.- Alleviated pathological injury in renal tissue.- Upregulated miR-146a expression in B cells. | [2][3] |

| Celastrol | MRL/lpr mice | 2.5 mg/kg & 5.0 mg/kg | Not specified | - Prevented enlargement of the spleen and lymph nodes.- Alleviated renal injury.- Reduced serum levels of ANA and anti-dsDNA antibodies.- Reduced serum levels of IL-6, TNF, and IFN-γ. | [1][8] |

Clinical Trials of Tripterygium wilfordii Extracts

Clinical studies, primarily conducted in China, have evaluated the efficacy of Tripterygium wilfordii extracts, particularly tripterygium glycosides (TGs), in patients with SLE, with a focus on lupus nephritis.

Quantitative Data from Clinical Studies and Meta-Analyses:

| Intervention | Patient Population | Key Findings | Reference |

| Tripterygium Glycosides (TGs) + Conventional Treatment | SLE patients | - Meta-analysis of 8 RCTs (538 patients) showed TGs combined with conventional treatments was superior in reducing lupus activity (MD = -1.66) and improving overall response rate (RR = 1.21) compared to conventional treatment alone. | [8] |

| Tripterygium Glycosides (TGs) + Glucocorticoids | Lupus Nephritis patients | - Meta-analysis of 8 RCTs (583 patients) showed the combination significantly improved total remission (RR = 1.27) and complete remission (RR = 1.61) rates compared to glucocorticoids alone. | [6] |

| Tripterygium wilfordii + Prednisone | SLE patients | - A clinical study reported an 87.5% effective rate for the combination therapy. | [1] |

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a Tripterygium wilfordii compound in a preclinical lupus model.

Conclusion and Future Directions

The available scientific evidence strongly suggests that Tripterygium wilfordii and its bioactive components, particularly triptolide and celastrol, hold significant therapeutic potential for the treatment of systemic lupus erythematosus. The mechanisms of action are multi-faceted, involving the modulation of key inflammatory and cell survival signaling pathways, such as NF-κB and PI3K/Akt. Preclinical studies in lupus-prone mice have consistently demonstrated the ability of these compounds to ameliorate disease activity, reduce autoantibody production, and protect against organ damage. Furthermore, clinical trials with Tripterygium wilfordii extracts have shown promising results in SLE patients, particularly in cases of lupus nephritis.

However, it is crucial to acknowledge the potential for toxicity associated with Tripterygium wilfordii extracts, which can limit their clinical application.[9] Future research should focus on several key areas:

-

Isolation and Characterization of Novel Bioactive Compounds: Further investigation into the full spectrum of compounds within Tripterygium wilfordii, including less-studied alkaloids like this compound, is warranted to identify novel therapeutic agents with improved efficacy and safety profiles.

-

Elucidation of Detailed Molecular Mechanisms: More in-depth studies are needed to fully understand the precise molecular targets and downstream effects of these compounds on different immune cell subsets.

-

Development of Targeted Drug Delivery Systems: The development of novel formulations and drug delivery systems could help to enhance the therapeutic index of Tripterygium wilfordii compounds by increasing their bioavailability at sites of inflammation and reducing systemic toxicity.

-

Large-Scale, Rigorous Clinical Trials: Well-designed, multicenter, randomized controlled trials are necessary to definitively establish the efficacy and safety of standardized Tripterygium wilfordii extracts and their isolated active components in diverse SLE patient populations.

References

- 1. Celastrol ameliorates lupus by promoting apoptosis of autoimmune T cells and preventing autoimmune response in MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Triptolide in the treatment of systemic lupus erythematosus - regulatory effects on miR-146a in B cell TLR7 signaling pathway in mice [frontiersin.org]

- 3. Triptolide in the treatment of systemic lupus erythematosus - regulatory effects on miR-146a in B cell TLR7 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celastrol Alleviates Autoimmune Hepatitis Through the PI3K/AKT Signaling Pathway Based on Network Pharmacology and Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effectiveness and safety of tripterygium glycosides tablet for lupus nephritis: a systematic review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Celastrol ameliorates lupus by promoting apoptosis of autoimmune T cells and preventing autoimmune response in MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Effects of Triptolide on Lupus-prone MRL/lpr Mice [imrpress.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Wilfornine A

Application Note: Quantification of Wilfornine A in Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Wilfornine A in plasma. The described method utilizes liquid-liquid extraction for sample preparation and offers high sensitivity and a wide dynamic range, making it suitable for pharmacokinetic studies and other research applications. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative quantitative performance data.

Introduction

This compound is a complex diterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii. It has garnered significant interest in the scientific community for its potent immunosuppressive and anti-inflammatory properties. The primary mechanism of action for this compound involves the modulation of the immune system through the inhibition of T-cell activation and proliferation. This is achieved, in part, by disrupting interleukin-2 production and interfering with the NF-κB signaling pathway, a key regulator of inflammatory responses.

Given its therapeutic potential, a reliable method for the quantification of this compound in biological matrices is essential for preclinical and clinical research. This application note details a validated LC-MS/MS method for the accurate and precise measurement of this compound in plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

Bulleyacinitine A (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methyl tertiary butyl ether (MTBE)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Control plasma

Instrumentation

-

Liquid Chromatograph: A system capable of delivering reproducible gradients at a flow rate of 1.0 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Sepax GP-Phenyl column or equivalent.

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound and the internal standard from plasma.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (Bulleyacinitine A in methanol).

-

Vortex mix for 30 seconds.

-

Add 1 mL of methyl tertiary butyl ether (MTBE).

-

Vortex mix for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: Sepax GP-Phenyl

-

Mobile Phase A: 10 mmol/L ammonium formate buffer with 0.1% formic acid in water

-

Mobile Phase B: Methanol

-

Gradient: Isocratic elution with 75% Mobile Phase B

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 867.6 | 206.0 |

| Bulleyacinitine A (IS) | 664.1 | 584.1 |

-

Ion Source Temperature: 500°C

-

Collision Gas: Argon

Quantitative Data

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linear Range | 0.02 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[1] |

Table 2: Precision and Accuracy

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | 0.05 | ≤ 15 | ≤ 15 | 85 - 115 |

| Mid QC | 5 | ≤ 15 | ≤ 15 | 85 - 115 |

| High QC | 80 | ≤ 15 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Quality Control Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 0.05 | > 80 | 85 - 115 |

| Mid QC | 5 | > 80 | 85 - 115 |

| High QC | 80 | > 80 | 85 - 115 |

Signaling Pathway

This compound exerts its immunosuppressive effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the point of inhibition by this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Wilfornine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfornine A is a natural product expected to be isolated from Tripterygium wilfordii, a plant known for producing a variety of bioactive compounds with potent anti-cancer properties. Due to the limited availability of specific data on this compound, these application notes provide a comprehensive guide for its initial in vitro evaluation based on the well-characterized analogous compounds from the same plant, Triptolide and Celastrol. These compounds are known to induce cytotoxicity, apoptosis, and cell cycle arrest in a wide range of cancer cell lines.[1][2][3][4][5] This document outlines the protocols for determining the optimal dosage of this compound and characterizing its effects on cancer cells.

Data Presentation: Comparative Cytotoxicity

To establish a relevant starting concentration range for this compound, it is crucial to consider the cytotoxic potencies of its analogues, Triptolide and Celastrol. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process by 50%. The following tables summarize the reported IC50 values for Triptolide and Celastrol in various cancer cell lines. This data serves as a valuable reference for designing initial dose-response experiments for this compound.

Table 1: Reported IC50 Values of Triptolide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |

| MV-4-11 | Acute Myeloid Leukemia | <15 | 48 |

| THP-1 | Acute Myeloid Leukemia | <15 | 48 |

| Capan-1 | Pancreatic Cancer | 10 | Not Specified |

| Capan-2 | Pancreatic Cancer | 20 | Not Specified |

| SNU-213 | Pancreatic Cancer | 9.6 | Not Specified |

| EU-1 | Acute Lymphoblastic Leukemia | 47-73 | Not Specified |

| HuCCT1 | Cholangiocarcinoma | 12.6 | 48 |

| QBC939 | Cholangiocarcinoma | 20.5 | 48 |

| FRH0201 | Cholangiocarcinoma | 18.5 | 48 |

| MCF-7 | Breast Cancer | Varies (dose-dependent) | 24, 48, 72 |

| MDA-MB-231 | Breast Cancer | Varies (dose-dependent) | 24, 48, 72 |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.[2][6][7][8][9]

Table 2: Reported IC50 Values of Celastrol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| A2780 | Ovarian Cancer | 2.11 | 72 |

| SKOV3 | Ovarian Cancer | 2.29 | 72 |

| AGS | Gastric Cancer | 3.77 | 48 |

| EPG85-257 | Gastric Cancer | 6.9 | 48 |

| MCF-7 | Breast Cancer | 1.77 | 48 |

| OSCC lines | Oral Squamous Cell Carcinoma | 0.44-0.77 | 24 |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.[3][10][11][12]

Based on this data, a suggested starting range for this compound in initial screening assays would be from nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM).

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound (e.g., 1 nM to 10 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis by using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.[13][14]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16][17]

Protocol:

-

Cell Treatment: Treat cells with this compound at sub-lethal concentrations (e.g., below the IC50) for 24 or 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., Cyclins, CDKs).[18][19][20]

Protocol:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in a suitable lysis buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro evaluation of this compound.

Hypothesized Signaling Pathway

Alkaloids from Tripterygium wilfordii, such as Triptolide and Celastrol, are known to induce apoptosis through various signaling pathways, often involving the modulation of NF-κB and the activation of caspases.[1] The following diagram illustrates a plausible signaling pathway that could be investigated for this compound.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

- 1. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Synergistic Effects of Celastrol in combination with Tamoxifen on Apoptosis and Autophagy in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Administering Wilfornine A in a Mouse Model of Arthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Wilfornine A in a collagen-induced arthritis (CIA) mouse model. The information is intended to guide researchers in the preclinical evaluation of this compound as a potential therapeutic agent for rheumatoid arthritis.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage and bone destruction, leading to significant disability. This compound, a natural compound, has demonstrated potential anti-inflammatory and immunomodulatory properties. This document outlines the administration of this compound in a well-established mouse model of RA, the collagen-induced arthritis (CIA) model, which shares many pathological and immunological features with the human disease. The primary mechanism of action for Wilfornine is the inhibition of the Wnt11/β-catenin signaling pathway, which plays a role in the activation of fibroblast-like synoviocytes (FLS), key cells in the pathogenesis of RA.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data for the experimental setup and expected outcomes.

Table 1: Experimental Groups

| Group ID | Group Name | Treatment | Number of Animals (n) |

| 1 | Naive Control | No disease induction, no treatment | 10 |

| 2 | CIA Control | CIA induction + Vehicle | 10 |

| 3 | This compound - Low Dose | CIA induction + this compound (e.g., 20 µg/kg) | 10 |

| 4 | This compound - Mid Dose | CIA induction + this compound (e.g., 40 µg/kg) | 10 |

| 5 | This compound - High Dose | CIA induction + this compound (e.g., 80 µg/kg) | 10 |

| 6 | Positive Control | CIA induction + Dexamethasone (e.g., 1 mg/kg) | 10 |

Table 2: Arthritis Assessment Parameters

| Parameter | Method | Scoring/Measurement Range | Frequency |

| Clinical Arthritis Score | Visual assessment of erythema and swelling in each paw | 0-4 per paw (Total score 0-16 per mouse) | Daily or every other day after booster immunization |

| Paw Thickness | Digital calipers | 0.1 - 5.0 mm | Daily or every other day after booster immunization |

| Body Weight | Digital scale | Grams | Weekly |